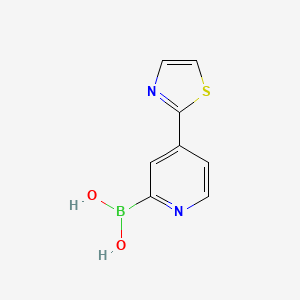
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid typically involves the coupling of a thiazole derivative with a pyridine derivative. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where a thiazole boronic acid is reacted with a pyridine halide in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and catalysts
作用機序
The mechanism of action of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The thiazole and pyridine rings allow it to bind to various enzymes and receptors, modulating their activities. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
(4-(Thiazol-2-yl)pyrimidin-2-yl)boronic acid: Similar structure but with a pyrimidine ring instead of pyridine.
(4-(Thiazol-2-yl)quinolin-2-yl)boronic acid: Contains a quinoline ring, offering different biological activities.
Uniqueness
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in drug discovery and development .
特性
分子式 |
C8H7BN2O2S |
|---|---|
分子量 |
206.03 g/mol |
IUPAC名 |
[4-(1,3-thiazol-2-yl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)7-5-6(1-2-10-7)8-11-3-4-14-8/h1-5,12-13H |
InChIキー |
IDCVKYOTWKYJTI-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=CC(=C1)C2=NC=CS2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


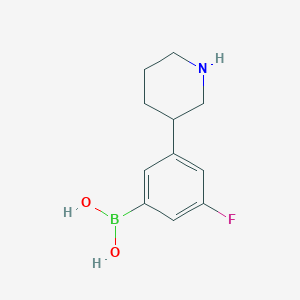
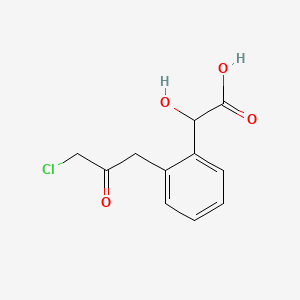

![2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14075611.png)
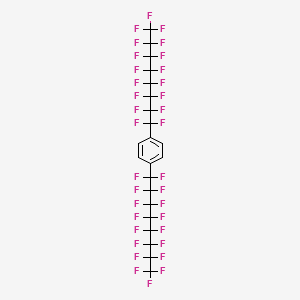

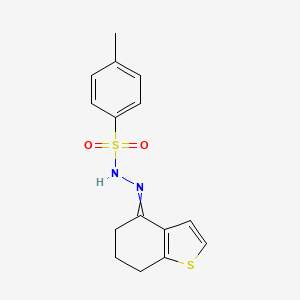
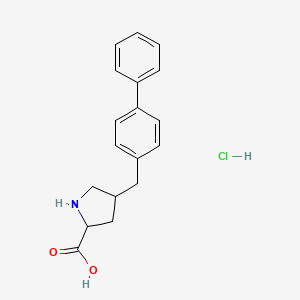
![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
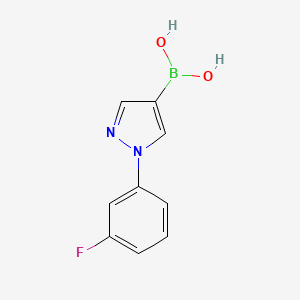
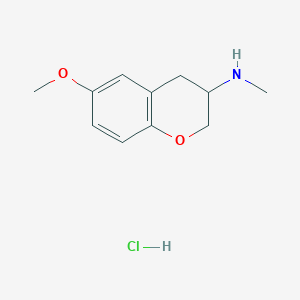

![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
